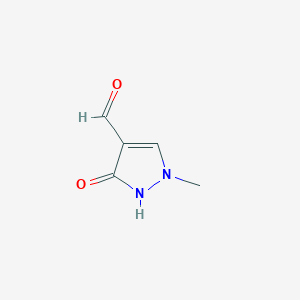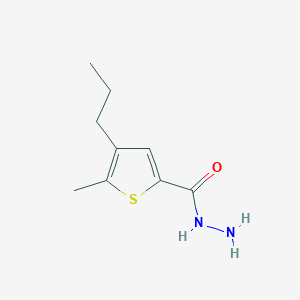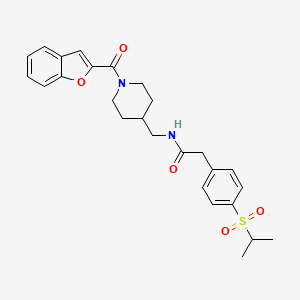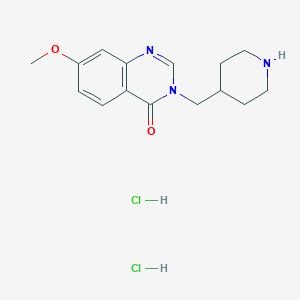
3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 . It is also known by its IUPAC name 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde . The compound has a molecular weight of 126.11 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A regioselective synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates has been reported, which involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines .Molecular Structure Analysis
The molecular structure of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is attached to a carbaldehyde group, and another carbon atom is attached to a methyl group .Chemical Reactions Analysis
Pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, oxidation of certain pyrazole derivatives with hydrogen peroxide (H2O2) in KOH/MeOH can afford 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ones .Physical And Chemical Properties Analysis
3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . The compound has a molecular weight of 126.11 .Aplicaciones Científicas De Investigación
Synthesis and Structure Elucidation
3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor in the synthesis of novel compounds. For instance, it's been used in the creation of novel quinolinyl chalcones, showcasing its utility in the synthesis of compounds with potential plant growth-promoting effects (Hassan et al., 2020). Moreover, its derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been synthesized, and its crystal structure determined, highlighting its versatility as an intermediate for new pyrazole derivatives (Xu & Shi, 2011).
Antimicrobial and Antioxidant Activities
Research also points to the potential antimicrobial and antioxidant properties of derivatives of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde. For example, a study synthesized a series of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and found some compounds to be as potent, if not more, than commercial drugs against various bacterial and fungal strains (Sangani et al., 2012). Additionally, bioactive formylpyrazole analogues, synthesized through Vilsmeier-Haack reaction, have shown promising antimicrobial and antioxidant capabilities, particularly with certain substitutions on the aromatic ring (Gurunanjappa et al., 2017).
Application in Various Synthesis Protocols
The compound and its derivatives have been employed in various synthesis protocols. A study elaborated on an efficient protocol for synthesizing unsymmetrical substituted 1,3-pyrazole derivatives, showcasing the versatility of this compound in chemical synthesis (Alizadeh & Roosta, 2016). Another study synthesized a series of novel 2-alkyloxypyridine-3-carbonitriles linked to pyrenyl-pyrazole functions, once again demonstrating the compound’s utility in the synthesis of new chemical entities (Khalifa et al., 2017).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for the study and application of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and biological activity. For instance, new methods for the synthesis of pyrazole derivatives are being developed, such as a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Additionally, the biological activity of pyrazole derivatives is a topic of ongoing research .
Mecanismo De Acción
Mode of Action
It is known that many pyrazole derivatives interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-2-4(3-8)5(9)6-7/h2-3H,1H3,(H,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXKOHGCSFTLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)



![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)
